2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
Overview
Description
“2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3. It is also known as N-(4-chloropicolinoyl)-N-methylglycine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a carbonyl group, a methylamino group, and an acetic acid group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. For instance, the carbonyl group could undergo nucleophilic addition reactions . The pyridine ring, being electron-deficient, could undergo electrophilic substitution reactions .Scientific Research Applications
Structural Analysis and Bond Path Angles
- The interaction between an amino group and a carbonyl, as in an amide, is critical in understanding the molecular structure of compounds like 2-[4-Chloro-2-pyridinyl)carbonylamino]-acetic acid. This interaction does not involve charge transfer from nitrogen to the carbonyl oxygen but rather between carbon and nitrogen, influencing the rotational barrier in esters and energy differences between E and Z conformers (Wiberg & Laidig, 1987).
Synthesis of Pyridine and Fused Pyridine Derivatives
- The synthesis of various pyridine derivatives, including those with chloro, amino, and acetic acid components, highlights a range of potential applications in chemical synthesis and drug development (Al-Issa, 2012).
Molecular Crystal Structure
- The molecular crystal structure of compounds like fluorophenylglycine, a derivative of acetic acid, helps in understanding the physical properties and potential applications in material science (Burns & Hagaman, 1993).
Novel Acetic Acid Derivatives Containing Pyridyl
- The synthesis and characterization of novel acetic acid derivatives containing pyridyl, such as (6-amino-hexyl)-pyridyl-2-methyl-amino-acetic acid, provides insights into new compounds that may have applications in medicinal chemistry or as intermediates in organic synthesis (Duan-zhi, 2005).
Catalytic Applications in Synthesis
- Acetic acid functionalized pyridinium salts demonstrate catalytic efficiency in synthesizing pyranopyrazole derivatives, indicating their potential in streamlining organic synthesis processes (Moosavi‐Zare et al., 2016).
Synthesis of Fluoropyridine Herbicides
- The synthesis of fluoropyridine herbicides, such as fluroxypyr, which contain pyridyl and acetic acid components, illustrates the application of these compounds in agricultural chemistry (Park et al., 2016).
These insights show the diverse applications of 2-[4-Chloro-2-pyridinyl)carbonylamino]-acetic acid and its related compounds in structural analysis, synthetic chemistry, material science, catalysis, and agricultural applications.
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-12(5-8(13)14)9(15)7-4-6(10)2-3-11-7/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJGUKPYISNLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.